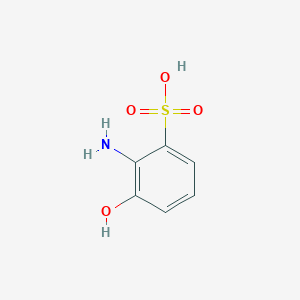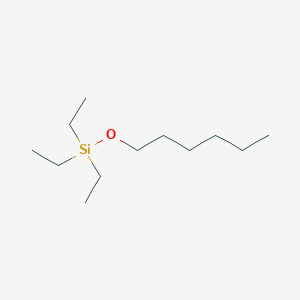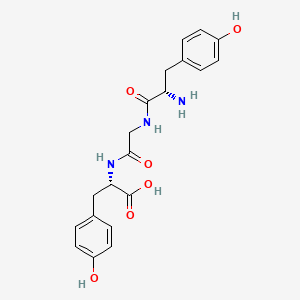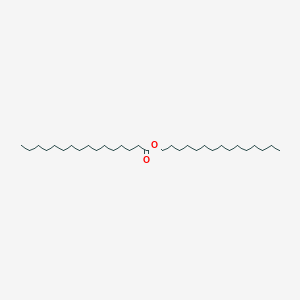
2-Amino-3-hydroxybenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzene, featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-3-hydroxybenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-3-hydroxybenzene. This process typically uses sulfuric acid as the sulfonating agent under controlled temperature conditions . Another method involves the nitration of 2-hydroxybenzenesulfonic acid followed by reduction to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid and chlorosulfonic acid.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as sulfonated quinones and amino-substituted benzene compounds .
Applications De Recherche Scientifique
2-Amino-3-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in enzyme studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules, making it useful in biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-hydroxybenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 3-Amino-4-hydroxybenzenesulfonic acid
Uniqueness
2-Amino-3-hydroxybenzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to its analogs, it offers a unique combination of reactivity and solubility, making it particularly valuable in certain synthetic and industrial applications .
Propriétés
Numéro CAS |
10462-50-7 |
|---|---|
Formule moléculaire |
C6H7NO4S |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
2-amino-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |
Clé InChI |
WAPRMAKDPQYODC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)






phosphanium bromide](/img/structure/B14717137.png)
